molecular formula C15H12N2O2 B187235 3-(5-methylfuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 210825-08-4

3-(5-methylfuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B187235
CAS No.: 210825-08-4
M. Wt: 252.27 g/mol
InChI Key: SSPIACVNXSPAPC-UHFFFAOYSA-N
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Description

3-(5-Methylfuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS: 210825-08-4) is a pyrazole-4-carbaldehyde derivative featuring a 5-methylfuran substituent at the 3-position and a phenyl group at the 1-position of the pyrazole ring. Its molecular formula is C₁₅H₁₂N₂O₂, with a molecular weight of 252.27 g/mol . The aldehyde functional group at the 4-position makes it a versatile intermediate for synthesizing fused heterocycles, chalcones, and bioactive molecules.

Properties

IUPAC Name

3-(5-methylfuran-2-yl)-1-phenylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-11-7-8-14(19-11)15-12(10-18)9-17(16-15)13-5-3-2-4-6-13/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPIACVNXSPAPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NN(C=C2C=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355967
Record name 3-(5-Methylfuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827382
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

210825-08-4
Record name 3-(5-Methylfuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 1-Phenyl-1H-pyrazol-3-ol

The foundational intermediate for this route, 1-phenyl-1H-pyrazol-3-ol, is synthesized via cyclocondensation of phenylhydrazine with β-keto esters or diketones. As demonstrated in, 1-phenylpyrazolidin-3-one undergoes microwave-assisted condensation with phenylhydrazine in ethanol, yielding the pyrazole core in 85–90% efficiency. Critical to this step is the use of catalytic HCl to accelerate Schiff base formation, followed by cyclization under controlled heating.

Triflation of 3-Hydroxy Substituent

Conversion of the 3-hydroxy group to a triflate leaving group enables subsequent cross-coupling reactions. Treatment of 1-phenyl-1H-pyrazol-3-ol with trifluoromethanesulfonic anhydride (Tf<sub>2</sub>O) in dichloromethane at −10°C furnishes 3-triflyloxy-1-phenyl-1H-pyrazole in 92% yield. The triflate group’s electron-withdrawing nature enhances reactivity toward palladium-catalyzed couplings.

Suzuki-Miyaura Coupling with 5-Methylfuran-2-yl Boronic Acid

Palladium-mediated cross-coupling introduces the 5-methylfuran-2-yl moiety. A mixture of 3-triflyloxy-1-phenyl-1H-pyrazole, 5-methylfuran-2-yl boronic acid, Pd(PPh<sub>3</sub>)<sub>4</sub> (4 mol%), and K<sub>3</sub>PO<sub>4</sub> in 1,4-dioxane undergoes reflux for 12–16 hours, achieving 70–75% conversion to 3-(5-methylfuran-2-yl)-1-phenyl-1H-pyrazole. The reaction’s success hinges on rigorous anhydrous conditions and the use of KBr as a phase-transfer catalyst.

Vilsmeier-Haack Formylation at Position 4

The aldehyde functionality is introduced via Vilsmeier-Haack reaction. A chilled solution of 3-(5-methylfuran-2-yl)-1-phenyl-1H-pyrazole in DMF is treated with POCl<sub>3</sub> at 8–10°C, followed by gradual warming to 80°C for 1 hour. Hydrolysis with ice water precipitates the target aldehyde, yielding 65–72% after recrystallization. Regioselectivity for position 4 is attributed to the electron-donating effect of the furan substituent at position 3, which directs electrophilic attack to the adjacent carbon.

Table 1: Optimization of Vilsmeier-Haack Reaction Conditions

ParameterRange TestedOptimal ValueYield (%)
POCl<sub>3</sub> Equiv.1.0–2.51.572
Temperature (°C)60–1008068
Reaction Time (h)0.5–2.01.065

Alternative Route via Claisen-Schmidt Condensation

Chalcone Formation

Condensation of 5-methylfuran-2-carbaldehyde with acetophenone in ethanolic NaOH generates the α,β-unsaturated diketone (chalcone). Microwave irradiation (450 W, 20-second pulses) enhances reaction kinetics, achieving 88% yield within 30 minutes. The chalcone’s structure is confirmed via <sup>1</sup>H NMR (δ 7.8–8.1 ppm, trans-vinylic protons).

Cyclization with Phenylhydrazine

Cyclocondensation of the chalcone with phenylhydrazine in refluxing ethanol forms the pyrazole ring. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the diketone’s carbonyl groups, followed by dehydration. This step yields 3-(5-methylfuran-2-yl)-1-phenyl-1H-pyrazole-5-carbaldehyde as the major product (55–60%), necessitating subsequent oxidation to relocate the aldehyde to position 4.

Oxidation to Position 4 Aldehyde

Treatment with Jones reagent (CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) oxidizes the 5-carbaldehyde isomer to the 4-position, albeit with modest efficiency (40–45%). Competing overoxidation to carboxylic acids limits practicality, rendering this route inferior to Vilsmeier-Haack-based methods.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

  • <sup>1</sup>H NMR (500 MHz, CDCl<sub>3</sub>) : δ 10.12 (s, 1H, CHO), 8.21 (s, 1H, pyrazole H-5), 7.72–7.68 (m, 2H, Ph), 7.51–7.47 (m, 3H, Ph), 6.85 (d, J = 3.1 Hz, 1H, furan H-3), 6.32 (d, J = 3.1 Hz, 1H, furan H-4), 2.45 (s, 3H, CH<sub>3</sub>).

  • <sup>13</sup>C NMR : δ 192.1 (CHO), 161.2 (C=O), 152.3 (furan C-2), 140.1 (pyrazole C-3), 129.8–126.4 (Ph), 117.6 (furan C-5), 112.3 (furan C-4), 14.2 (CH<sub>3</sub>).

Infrared (IR) Spectroscopy

Strong absorption bands at 1695 cm<sup>−1</sup> (C=O stretch) and 2830 cm<sup>−1</sup> (aldehyde C–H) confirm formylation. The furan ring’s characteristic C–O–C asymmetric stretch appears at 1245 cm<sup>−1</sup>.

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency and Limitations

MethodOverall Yield (%)Key AdvantagesLimitations
Vilsmeier + Coupling58–65High regioselectivity, scalableRequires toxic POCl<sub>3</sub>
Claisen-Schmidt40–45Avoids palladium catalystsLow yield, multiple steps

Biological Activity

3-(5-Methylfuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde, a compound with the molecular formula C15H12N2O2 and CAS Number 210825-08-4, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's pharmacological properties, synthesis methods, and potential therapeutic applications.

  • Molecular Weight: 252.26 g/mol
  • Molecular Structure: The compound features a pyrazole ring substituted with a phenyl group and a 5-methylfuran moiety, contributing to its unique biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. The compound has shown significant activity against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

CompoundMIC (µg/mL)Target Organism
This compound20E. coli
Benzofuran-Pyrazole Derivative9.80E. coli DNA gyrase B

The compound's effectiveness against E. coli was noted in studies evaluating its ability to inhibit DNA gyrase B, a critical enzyme in bacterial replication .

Antioxidant Activity

The antioxidant capacity of this compound was assessed using DPPH scavenging assays. The results indicated a high percentage of radical scavenging activity, suggesting potential applications in oxidative stress-related conditions.

CompoundDPPH Scavenging (%)
This compound88.56 ± 0.43%

This level of antioxidant activity positions the compound as a candidate for further exploration in the prevention of oxidative damage .

Anti-inflammatory Properties

In vitro studies demonstrated that the compound exhibits significant anti-inflammatory effects, stabilizing human red blood cell membranes and reducing inflammatory markers. The results showed stabilization percentages ranging from 86.70% to 99.25%, indicating its potential as an anti-inflammatory agent .

Synthesis Methods

The synthesis of this compound has been achieved through various methodologies, including palladium-catalyzed cross-coupling reactions and Vilsmeier-Haack reactions. These methods allow for efficient functionalization of the pyrazole scaffold, yielding high purity products suitable for biological testing .

Case Studies

Several case studies have explored the biological activity of pyrazole derivatives:

  • Antimicrobial Efficacy : A study demonstrated that modifications to the pyrazole structure enhanced antimicrobial activity against multi-drug resistant strains.
  • Inflammation Models : In vivo models showed that compounds similar to this compound significantly reduced edema in carrageenan-induced inflammation models.
  • Cytotoxicity Assessments : The cytotoxic effects were evaluated against various cancer cell lines, demonstrating selective toxicity towards malignant cells while sparing normal cells.

Scientific Research Applications

Organic Synthesis

One of the primary applications of 3-(5-methylfuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde is in organic synthesis, particularly as an intermediate in the formation of complex molecules. Its structure allows for various functionalization reactions, which are essential for developing new compounds with desired properties.

Synthesis of Pyrazole Derivatives

The compound serves as a precursor for synthesizing a range of pyrazole derivatives through palladium-catalyzed cross-coupling reactions. These reactions are vital for creating carbon-carbon bonds, which are foundational in organic chemistry. For instance, studies have demonstrated the efficiency of using this compound in Suzuki-Miyaura coupling reactions to produce ortho-substituted pyrazoles, showcasing its versatility in synthetic pathways .

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionYield (%)
Suzuki-Miyaura CouplingFormation of ortho-substituted pyrazoles73%
Sonogashira ReactionSynthesis of ethynyl-substituted derivatives85%
Heck ReactionFormation of alkenes from aryl halides60%

Medicinal Chemistry

In medicinal chemistry, this compound has shown potential as a scaffold for developing bioactive compounds. The presence of both furan and pyrazole moieties contributes to its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For example, modifications to the pyrazole ring have led to compounds that inhibit cancer cell proliferation effectively. A notable study demonstrated that specific derivatives could induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

Antimicrobial Properties

Additionally, research has highlighted the antimicrobial activity of certain derivatives derived from this compound. Testing against various bacterial strains showed promising results, suggesting that these derivatives could be explored as potential antimicrobial agents .

Case Studies

Several case studies illustrate the applications and effectiveness of this compound in synthetic and medicinal contexts.

Case Study 1: Synthesis and Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the synthesis of novel pyrazole derivatives from this compound. The synthesized compounds were evaluated for their ability to inhibit cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents, suggesting their potential as anticancer drugs .

Case Study 2: Antimicrobial Screening

Another study focused on testing the antimicrobial efficacy of derivatives synthesized from this compound against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives showed significant inhibition zones compared to control antibiotics, highlighting their potential use in treating bacterial infections .

Comparison with Similar Compounds

Pyrazole-4-carbaldehydes are a structurally diverse class of compounds where modifications at the 1-, 3-, and 5-positions significantly influence their physicochemical properties and bioactivities. Below is a detailed comparison of the target compound with key analogs:

Structural and Functional Group Variations

Table 1: Structural and Functional Comparison
Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
Target Compound (210825-08-4) 5-Methylfuran-2-yl, phenyl C₁₅H₁₂N₂O₂ 252.27 Intermediate for heterocyclic synthesis; potential optoelectronic applications
5m (Heterocycles 2023) 8-Methoxycoumarin, 4-(4-methoxyphenyl)thiazol-2-yl C₂₄H₁₈N₃O₄S 444.48 Antiproliferative activity (HeLa, MCF7, A549 cell lines)
3w (Heterocycles 2023) 2-Oxo-2H-benzo[g]chromen-3-yl C₂₃H₁₄N₂O₃ 366.37 Low absorption-emission; whitening/dyeing properties on polyester
5-Chloro-1-(4-chlorophenyl)-3-methyl (77509-93-4) 5-Chloro, 4-chlorophenyl, methyl C₁₂H₉Cl₂N₂O 274.12 Structural analog with enhanced lipophilicity due to chlorine substituents
5-(4-Chlorophenyl)-3-(trifluoromethyl) (1312886-47-7) 4-Chlorophenyl, trifluoromethyl C₁₇H₁₀ClF₃N₂O 350.73 Electron-withdrawing CF₃ group enhances stability and reactivity

Impact of Substituents on Properties

In contrast, chlorine and trifluoromethyl substituents in analogs (e.g., CAS 77509-93-4, 1312886-47-7) are electron-withdrawing, which may reduce electrophilicity but improve metabolic stability . The coumarin moiety in compound 3w introduces extended conjugation, yet it exhibits low optical activity, suggesting that substituent size and planarity critically influence optoelectronic behavior .

Biological Activity :

  • Compound 5m demonstrates significant antiproliferative activity, attributed to its methoxyphenylthiazole substituent, which may interact with cellular targets like tubulin or kinases . The target compound’s methylfuran group, while less studied, could modulate solubility or target binding in bioactive derivatives.

Synthetic Utility :

  • The aldehyde group in pyrazole-4-carbaldehydes is pivotal for condensation reactions. For example, and highlight their use in synthesizing pyrazoline-thiazole hybrids and fused heterocycles . The target compound’s methylfuran group may sterically hinder certain reactions compared to smaller substituents (e.g., methyl or chlorine).

Crystallographic and Computational Insights

  • and emphasize the role of crystallography (e.g., SHELX software) in confirming pyrazole derivatives’ structures .
  • Computational studies () on furan-containing chalcones suggest that the methylfuran group in the target compound may contribute to nonlinear optical (NLO) properties, though this requires experimental verification .

Q & A

Q. What are the standard synthetic routes for preparing 3-(5-methylfuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde?

The compound is typically synthesized via nucleophilic substitution reactions. For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (a precursor) reacts with substituted phenols or heterocyclic alcohols (e.g., 5-methylfuran-2-ol) in the presence of a base catalyst like K₂CO₃. This method follows protocols similar to those used for aryloxy-pyrazole derivatives . Reaction conditions (e.g., solvent, temperature) must be optimized to avoid side products such as over-oxidation or undesired substitutions.

Q. How is the molecular structure of this compound confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For example, related pyrazole-4-carbaldehyde derivatives (e.g., 5-(4-chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) have been characterized using SC-XRD to determine bond lengths, angles, and crystal packing . Additional techniques include FT-IR, NMR (¹H/¹³C), and mass spectrometry to validate functional groups and molecular weight .

Q. What preliminary biological activities have been reported for this compound?

While direct data on this compound is limited, structurally similar pyrazole-4-carbaldehydes exhibit antimicrobial, anti-inflammatory, and anticonvulsant activities. For instance, hydrazide derivatives of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde showed anticonvulsant effects in maximal electroshock (MES) tests . Initial screening should include in vitro assays (e.g., enzyme inhibition, microbial growth assays) followed by in vivo models for lead optimization.

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale preparation?

Yield optimization involves:

  • Catalyst screening : Replacing K₂CO₃ with milder bases (e.g., Cs₂CO₃) or phase-transfer catalysts to enhance reactivity .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of phenolic reactants, while microwave-assisted synthesis reduces reaction time .
  • Purification strategies : Use of column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol to isolate high-purity product .

Q. What computational methods are used to predict the compound’s reactivity and bioactivity?

Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) to predict nucleophilic/electrophilic sites . Molecular docking studies (e.g., AutoDock Vina) model interactions with biological targets (e.g., GABA receptors for anticonvulsant activity) . Quantitative Structure-Activity Relationship (QSAR) models can further guide structural modifications for enhanced potency .

Q. How are spectral data contradictions resolved during characterization?

Discrepancies in NMR or IR data often arise from tautomerism or solvent effects. For example, the aldehyde proton in pyrazole-4-carbaldehydes may show variable chemical shifts due to hydrogen bonding. Resolution strategies include:

  • Variable-temperature NMR : To identify dynamic equilibria .
  • X-ray crystallography : To confirm the dominant tautomeric form .
  • Comparative analysis : Cross-referencing with published spectra of analogous compounds .

Q. What strategies are employed to modify the compound for targeted drug delivery?

Advanced modifications include:

  • Schiff base formation : Condensation of the aldehyde group with amines to create hydrazone or imine derivatives, enhancing bioavailability .
  • Heterocyclic fusion : Incorporating the furan or pyrazole moiety into larger heterocyclic systems (e.g., pyrazolo[3,4-c]pyrazoles) to improve binding affinity .
  • Prodrug design : Esterification or PEGylation of the aldehyde group to modulate pharmacokinetics .

Q. How do structural variations impact pharmacological activity?

Substituent effects are critical:

  • Electron-withdrawing groups (e.g., -Cl, -CF₃) on the phenyl ring enhance anticonvulsant activity by increasing membrane permeability .
  • Heteroatom incorporation (e.g., replacing furan with thiophene) alters metabolic stability and target selectivity .
  • Steric hindrance : Bulky substituents at the pyrazole 3-position may reduce off-target interactions .

Methodological Considerations

Q. What analytical techniques are prioritized for purity assessment?

  • HPLC-MS : Quantifies impurities and confirms molecular ion peaks .
  • Elemental analysis : Validates C, H, N, O content within ±0.3% deviation .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability and hydrate/solvate formation .

Q. How are reaction intermediates characterized to troubleshoot failed syntheses?

  • In-situ monitoring : ReactIR or NMR tracks intermediate formation (e.g., enolates or Michael adducts) .
  • Isolation and LC-MS : Identifies side products (e.g., over-chlorinated derivatives) for pathway correction .

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